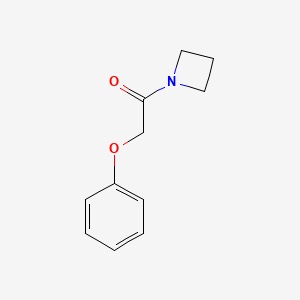

1-(Azetidin-1-yl)-2-phenoxyethan-1-one

描述

1-(Azetidin-1-yl)-2-phenoxyethan-1-one is a ketone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) and a phenoxy group. Its structure combines the reactivity of a ketone with the steric and electronic influences of the azetidine and phenoxy moieties, which may modulate its physicochemical and biological properties.

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

1-(azetidin-1-yl)-2-phenoxyethanone |

InChI |

InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

InChI 键 |

UEEXYODNBBNWSO-UHFFFAOYSA-N |

规范 SMILES |

C1CN(C1)C(=O)COC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Direct Acylation of Azetidine with Phenoxyacetyl Chloride

The most commonly reported method for synthesizing this compound involves the nucleophilic acyl substitution reaction of azetidine with phenoxyacetyl chloride. This method proceeds under controlled conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

$$

\text{Azetidine} + \text{Phenoxyacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} 1\text{-(Azetidin-1-yl)-2-phenoxyethan-1-one}

$$

- Reaction Conditions: The reaction is often carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to ambient temperatures to control the reaction rate and minimize side reactions.

- Base: Triethylamine or similar organic bases are used to scavenge HCl.

- Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.

This approach is scalable and has been adapted for industrial synthesis with optimizations for yield and purity, including the use of automated reactors and continuous flow systems for consistent quality.

Alternative Synthetic Approaches

While direct acylation is predominant, other methods involving multi-step syntheses have been reported, especially in patent literature and related heterocyclic chemistry research:

- Reductive Amination Strategies: Although more common for related amine derivatives, reductive amination using aldehydes and azetidine derivatives under mild reducing conditions (e.g., sodium triacetoxyborohydride) can be adapted to prepare analogs or intermediates structurally related to this compound.

- Coupling Reactions: Some synthetic schemes involve coupling azetidine-containing intermediates with phenoxyacetyl moieties via amide bond formation, often employing activating agents such as HATU or carbodiimides in polar aprotic solvents.

These alternative methods, while more complex, provide routes to functionalized derivatives and analogs for medicinal chemistry applications.

Reaction Conditions and Optimization

Solvent and Temperature Effects

- Solvents: Anhydrous dichloromethane, tetrahydrofuran, or ethyl acetate are preferred to maintain anhydrous conditions and solubilize both reactants.

- Temperature: Reactions are typically conducted at 0°C to room temperature to avoid decomposition or side reactions.

- Base Equivalents: Using 1.1–1.5 equivalents of triethylamine ensures complete neutralization of HCl and drives the reaction to completion.

Catalysts and Additives

No metal catalysts are generally required for the direct acylation method. However, in multi-step syntheses involving coupling agents (e.g., HATU) or reductive amination, catalysts such as palladium complexes (for Suzuki coupling) or Lewis acids may be employed to improve yields and selectivity.

Purification and Characterization

- Purification Techniques: Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) and silica gel chromatography are standard.

- Analytical Techniques: Confirmation of the product's structure and purity is achieved by:

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation of Azetidine | Azetidine, Phenoxyacetyl chloride, Triethylamine | Anhydrous solvent, 0–25°C | Simple, high yield, scalable | Requires careful moisture control |

| Reductive Amination (for analogs) | Azetidine derivatives, Aldehydes, NaBH(OAc)₃ | Mild, room temperature | Versatile for analog synthesis | Multi-step, longer reaction time |

| Coupling via Amide Bond Formation | Azetidine amine, Activated acid derivatives (e.g., HATU) | Polar aprotic solvents, room temp | Allows functional group diversity | More complex, costly reagents |

Research Findings and Applications Related to Preparation

- The direct acylation method remains the most efficient and widely used for producing this compound with high purity suitable for further biological evaluation.

- Optimization studies indicate that controlling the stoichiometry of reagents and reaction temperature significantly impacts the yield and minimizes side-products such as hydrolysis or polymerization.

- Analytical studies using NMR and MS confirm the integrity of the azetidine ring and the ketone functionality post-synthesis, which is critical for the compound’s biological activity.

化学反应分析

1-(Azetidin-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenoxy group, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .

科学研究应用

1-(Azetidin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.

作用机制

The mechanism of action of 1-(Azetidin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

相似化合物的比较

Key Observations :

- The azetidine ring’s small size and strain influence reactivity. For example, bromo-substituted derivatives (e.g., 1-(Azetidin-1-yl)-2-bromo-5-phenylpentan-1-one) participate in cross-coupling or substitution reactions .

- Functional groups like azides or fluorinated aromatics enhance polarity or bioactivity, as seen in compounds from and .

Phenoxy/Aromatic Ketones

Key Observations :

- Phenoxy-containing compounds (e.g., 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one) are structurally analogous but lack the azetidine ring. Their β-O-4 ether linkages are critical in lignin depolymerization studies .

Bioactive Derivatives

Key Observations :

- Azetidine rings paired with pharmacophores (e.g., piperazine in ) are common in drug design, leveraging nitrogen’s hydrogen-bonding capability .

- The target compound’s phenoxy group may confer distinct solubility or metabolic stability compared to these derivatives.

Physical Properties

- Crystal Structure: 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one exhibits layered packing stabilized by van der Waals forces . The azetidine-containing target compound may adopt different packing due to the smaller, strained ring.

- NMR Data: 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one’s ¹H/¹³C NMR in (CD₃)₂SO () provides a benchmark for comparing electronic environments in analogous ketones .

生物活性

1-(Azetidin-1-yl)-2-phenoxyethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features an azetidine ring and a phenoxy group, which contribute to its unique chemical properties. The azetidine moiety is known for its ability to interact with various biological targets, while the phenoxy group may enhance binding affinity and specificity to these targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activities. Key interactions include:

- Hydrogen Bonding : Facilitates binding to target sites.

- Hydrophobic Interactions : Enhances affinity for lipid membranes.

- Van der Waals Forces : Stabilizes the compound-target complex.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential in cancer treatment. It demonstrates cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have highlighted its efficacy against breast cancer cells, suggesting a role in modulating pathways related to tumor growth .

Enzyme Inhibition

Research has identified this compound as a potential inhibitor of key enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in lipid metabolism .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited broad-spectrum activity, particularly effective against Staphylococcus aureus and Escherichia coli.

- Enzyme Interaction Study :

Research Applications

The unique properties of this compound make it valuable in various research fields:

常见问题

Q. What are the optimal synthetic routes for 1-(Azetidin-1-yl)-2-phenoxyethan-1-one?

The compound is synthesized via transition metal-catalyzed nucleophilic substitution reactions (e.g., GP-3, GP-6, or GP-8 protocols). For example, GP-3 involves reacting 1-(azetidin-1-yl)-5-phenylpentan-1-one with brominating agents, followed by column chromatography (10% → 40% EtOAc/hexanes) to achieve 67% yield . Alternative routes use Zn-mediated coupling or ketone derivatization with phenoxy groups. Optimization requires adjusting reaction time, temperature, and stoichiometry of azetidine precursors .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- 1H/13C NMR : Identify azetidine ring protons (δ 3.2–3.8 ppm) and phenoxy aromatic signals (δ 6.8–7.4 ppm). Solvent effects (e.g., DMSO-d6) must be accounted for during peak assignment .

- FT-IR : Confirm carbonyl stretching (~1700 cm⁻¹) and azetidine C-N vibrations (~1200 cm⁻¹) .

- HRMS : Validate molecular weight (C₁₃H₁₅NO₂; exact mass 217.1103) .

Q. What purification methods are effective for this compound?

Silica gel column chromatography with gradient elution (e.g., 2%→4% acetone/DCM) is standard. For oily products, repeated chromatography or preparative TLC may improve purity. Monitor fractions via TLC (UV visualization) and confirm purity by ≥95% integration in NMR .

Advanced Research Questions

Q. How can discrepancies in NMR data during structural elucidation be resolved?

Contradictions may arise from solvent polarity effects (e.g., DMSO vs. CDCl₃) or impurities. For example, residual EtOAc in NMR samples can obscure peaks at δ 1.2–1.4 ppm. Use deuterated solvent distillation and lyophilization to minimize artifacts. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods analyze the azetidine ring’s puckering conformation?

Apply Cremer-Pople coordinates to quantify ring puckering. For a four-membered azetidine ring, calculate out-of-plane displacements (amplitude ) and phase angles () using DFT-optimized geometries. Compare with crystallographic data to assess strain effects on reactivity .

Q. How do substituents on the phenoxy group influence reaction pathways?

Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. Compare GP-6 (isopropyl substituent, 71% yield) vs. GP-8 (bromo substituent, 67% yield). Steric effects from bulky groups (e.g., cyclohexyl) may reduce yields by hindering transition-state alignment .

Q. What strategies mitigate low yields in scale-up syntheses?

Optimize stoichiometry (1.2–1.5 eq of azetidine precursors) and use high-purity reagents. For metal-catalyzed reactions, ensure anhydrous conditions and inert atmospheres. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .

Q. How are stereochemical outcomes controlled in derivatives of this compound?

Chiral ligands (e.g., (S,S)-L* or (R,R)-L*) induce enantioselectivity in transition metal-catalyzed reactions, achieving ≥90% ee. Monitor stereochemistry via chiral SFC or polarimetry, and correlate with NOESY data for spatial assignments .

Data Contradiction Analysis

Q. Why do reported yields vary across similar synthetic protocols?

Discrepancies (e.g., 67% vs. 76% yields) stem from differences in azetidine precursor purity, solvent quality, or chromatography resolution. For example, moisture-sensitive intermediates degrade if stored improperly, reducing yields. Replicate reactions under strictly controlled conditions to ensure reproducibility .

Q. How to interpret conflicting FT-IR carbonyl signals in related azetidinyl ketones?

Shifts in carbonyl stretches (e.g., 1680 vs. 1720 cm⁻¹) reflect electronic effects from substituents. For 1-(azetidin-1-yl)-4-methylpentan-1-one, electron-donating groups lower the carbonyl frequency. Use computational IR (DFT/B3LYP) to model vibrational modes and validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。